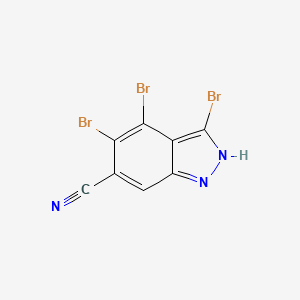

3,4,5-tribromo-2H-indazole-6-carbonitrile

Übersicht

Beschreibung

3,4,5-Tribromo-2H-indazole-6-carbonitrile is a synthetic organic compound belonging to the indazole family. Indazoles are heterocyclic compounds characterized by a fused benzene and pyrazole ring system. The presence of bromine atoms and a nitrile group in this compound makes it a unique and valuable compound in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-tribromo-2H-indazole-6-carbonitrile typically involves the bromination of 2H-indazole-6-carbonitrile. The process begins with the preparation of 2H-indazole-6-carbonitrile, which is then subjected to bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to ensure selective bromination at the 3, 4, and 5 positions of the indazole ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency in production.

Analyse Chemischer Reaktionen

Types of Reactions: 3,4,5-Tribromo-2H-indazole-6-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The compound can undergo oxidation reactions to introduce additional functional groups or modify existing ones.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.

Major Products Formed:

Substitution Products: Depending on the nucleophile, various substituted indazole derivatives can be formed.

Reduction Products: The primary product is the corresponding amine derivative.

Oxidation Products: Oxidized derivatives with additional functional groups such as carboxylic acids or ketones.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

The compound has been investigated for its potential anticancer properties. It is known to exhibit activity against various cancer cell lines by inhibiting specific protein kinases involved in cell proliferation and survival. The mechanism of action is largely attributed to its ability to interfere with signal transduction pathways that are often dysregulated in cancer cells .

Antifungal Properties

Recent studies have highlighted the compound's effectiveness against fungal pathogens such as Candida albicans. The structure of 3,4,5-tribromo-2H-indazole-6-carbonitrile allows it to interact with fungal cell membranes, leading to growth inhibition. This property positions it as a candidate for developing new antifungal agents .

Synthetic Applications

Building Block in Organic Synthesis

this compound serves as a versatile building block in the synthesis of more complex organic molecules. Its bromine substituents facilitate nucleophilic substitution reactions, making it an ideal precursor for various derivatives. This characteristic is particularly useful in the synthesis of indazole-based pharmaceuticals and agrochemicals .

Reactivity and Functionalization

The compound can undergo various functionalization reactions due to its electrophilic nature. For instance, it can participate in cross-coupling reactions, which are pivotal in creating carbon-carbon bonds. This reactivity is exploited in synthesizing diverse indazole derivatives that possess unique biological activities .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal examined the effects of this compound on human cancer cell lines. The results demonstrated a significant reduction in cell viability at micromolar concentrations. The researchers attributed this effect to the compound's ability to inhibit key signaling pathways associated with tumor growth .

Case Study 2: Antifungal Evaluation

In another study focused on antifungal activity, researchers tested the compound against multiple strains of Candida. The findings revealed that this compound exhibited potent antifungal activity with minimal cytotoxicity towards mammalian cells. This suggests its potential as a therapeutic agent for treating fungal infections .

Wirkmechanismus

The mechanism of action of 3,4,5-tribromo-2H-indazole-6-carbonitrile involves its interaction with specific molecular targets. The bromine atoms and nitrile group contribute to its binding affinity and specificity. The compound can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and molecular targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

2H-Indazole-6-carbonitrile: Lacks the bromine atoms, making it less reactive in certain chemical reactions.

3,5-Dibromo-2H-indazole-6-carbonitrile: Contains fewer bromine atoms, resulting in different reactivity and applications.

4-Bromo-2H-indazole-6-carbonitrile:

Uniqueness: 3,4,5-Tribromo-2H-indazole-6-carbonitrile is unique due to the presence of three bromine atoms and a nitrile group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Biologische Aktivität

3,4,5-Tribromo-2H-indazole-6-carbonitrile is a compound belonging to the indazole family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

The synthesis of this compound typically involves bromination and subsequent reactions to introduce the carbonitrile group. The compound's structure can be represented as follows:

This structure indicates the presence of three bromine atoms and a cyano group attached to the indazole ring. The presence of these substituents significantly influences the compound's reactivity and biological properties.

Anticancer Activity

Indazole derivatives have been studied for their anticancer properties. Research has shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, a study reported that certain indazole derivatives demonstrated strong activity against HeLa cells with IC50 values ranging from 0.16 µM to 6.63 µM . Although specific data for this compound is limited, its structural analogs suggest potential efficacy in cancer treatment.

Antimicrobial Activity

The antimicrobial properties of indazole derivatives are well-documented. A study evaluated several indazole compounds against pathogenic microorganisms, including Candida albicans and Escherichia coli. The results indicated that certain derivatives were more potent than the reference drug metronidazole . While direct studies on this compound are scarce, its structural characteristics imply it may exhibit similar antimicrobial activity.

Antifungal Activity

The antifungal efficacy of indazole derivatives has also been explored. In vitro studies have demonstrated that some indazoles possess significant activity against various fungal strains. For example, compounds with similar scaffolds showed promising results against Candida species . The potential of this compound in this regard remains an area for further investigation.

The mechanisms by which indazole derivatives exert their biological effects are multifaceted. They may involve:

- Inhibition of Kinases : Some indazoles act as inhibitors of specific kinases involved in cancer cell proliferation.

- Disruption of Cellular Processes : Indazoles may interfere with cellular signaling pathways crucial for tumor growth and survival.

- Antimicrobial Mechanisms : The compounds may disrupt cell wall synthesis or inhibit essential metabolic pathways in bacteria and fungi.

Case Studies and Research Findings

Eigenschaften

IUPAC Name |

3,4,5-tribromo-2H-indazole-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2Br3N3/c9-6-3(2-12)1-4-5(7(6)10)8(11)14-13-4/h1H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNPNXDZKEGMSIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C2=C(NN=C21)Br)Br)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2Br3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00646745 | |

| Record name | 3,4,5-Tribromo-2H-indazole-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000342-54-0 | |

| Record name | 3,4,5-Tribromo-2H-indazole-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.